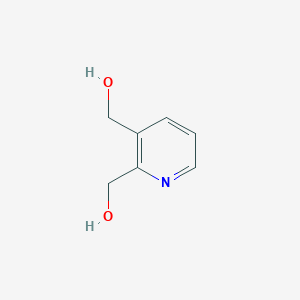

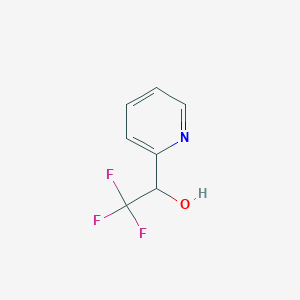

![molecular formula C16H12ClNO B1314370 4-[(4-Chloro-1-naphthyl)oxy]aniline CAS No. 76590-21-1](/img/structure/B1314370.png)

4-[(4-Chloro-1-naphthyl)oxy]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

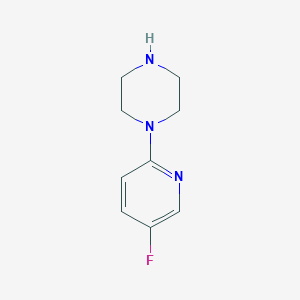

The molecular structure of “4-[(4-Chloro-1-naphthyl)oxy]aniline” consists of a naphthyl group (a two-ring aromatic hydrocarbon), an aniline group (an aromatic amine), and a chlorine atom . The naphthyl and aniline groups are connected by an oxygen atom, forming an ether linkage .

Applications De Recherche Scientifique

Reactions with Nucleophiles

4-[(4-Chloro-1-naphthyl)oxy]aniline and related compounds exhibit interesting reactions with various nucleophiles. The study by Tsunoda et al. (1976) compared the nucleophilic substitution reactions of 2-methoxy- and 2-diethylamino-4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines with aniline, among other nucleophiles, and found that compound 1, similar in structure to 4-[(4-Chloro-1-naphthyl)oxy]aniline, was more reactive than the corresponding derivatives (Tsunoda et al., 1976).

Colorimetric Analysis

Chrastil's study (1976) described a method for the colorimetric determination of aniline, which could be relevant for derivatives like 4-[(4-Chloro-1-naphthyl)oxy]aniline. The method involves the extraction of aniline and coupling it with specific acids, suitable for analyzing biochemical or industrial mixtures containing dyes, plastics, and other colored products (Chrastil, 1976).

Catalytic Synthesis

Dhakane et al. (2014) discussed an efficient synthesis of 1,3-oxazine derivatives using aniline derivatives in the presence of thiamine hydrochloride. This approach could potentially apply to the synthesis of compounds involving 4-[(4-Chloro-1-naphthyl)oxy]aniline (Dhakane et al., 2014).

Synthesis of Arylamides

Shteinberg (2022) explored the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are used in producing organic azo pigments and other applications. The study's focus on reactions involving aniline can be relevant for understanding the chemical behavior of 4-[(4-Chloro-1-naphthyl)oxy]aniline (Shteinberg, 2022).

Electrochemical Studies

Studies by Chung et al. (2001) and Pusztai et al. (2003) explored the electrochemical properties of compounds related to aniline, which could provide insights into the electrochemical behavior of 4-[(4-Chloro-1-naphthyl)oxy]aniline. These studies are significant for understanding the material's potential in electronic applications (Chung et al., 2001); (Pusztai et al., 2003).

Propriétés

IUPAC Name |

4-(4-chloronaphthalen-1-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-12-7-5-11(18)6-8-12/h1-10H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDDFKIOAIQYSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531698 |

Source

|

| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chloro-1-naphthyl)oxy]aniline | |

CAS RN |

76590-21-1 |

Source

|

| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

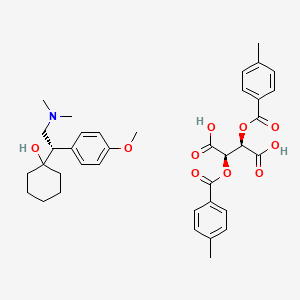

![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)

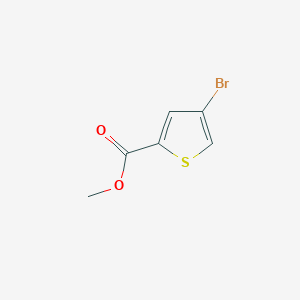

![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)